3-Bromo-6-butoxypicolinonitrile
Description
3-Bromo-6-butoxypicolinonitrile is a pyridine derivative featuring a bromine atom at position 3, a butoxy group at position 6, and a nitrile substituent. The butoxy group (C₄H₉O) distinguishes it from shorter-chain alkoxy derivatives, influencing solubility, steric bulk, and reactivity. This compound is likely used as a pharmaceutical intermediate or agrochemical precursor, given the utility of picolinonitriles in cross-coupling reactions and functional group transformations.
Properties
CAS No. |
1186637-44-4 |
|---|---|
Molecular Formula |
C10H11BrN2O |
Molecular Weight |
255.11 g/mol |
IUPAC Name |
3-bromo-6-butoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C10H11BrN2O/c1-2-3-6-14-10-5-4-8(11)9(7-12)13-10/h4-5H,2-3,6H2,1H3 |
InChI Key |
BCOUYLYUHUNPDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC(=C(C=C1)Br)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Alkoxy vs. Halogen vs. Methyl Groups
3-Bromo-6-methoxypicolinonitrile (CAS 1186637-43-3)
- Molecular Formula : C₇H₅BrN₂O
- Substituents : Methoxy (-OCH₃) at position 4.
- Key Differences : The shorter methoxy group reduces steric hindrance compared to butoxy, enhancing reactivity in nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura couplings . Methoxy’s electron-donating nature may also stabilize intermediates in catalytic cycles.
6-Bromo-3-fluoropicolinonitrile (CAS 1256788-71-2)
- Molecular Formula : C₆H₂BrFN₂
- Substituents : Fluorine at position 3.
- Key Differences : Fluorine’s strong electron-withdrawing effect increases electrophilicity at the pyridine ring, making it more reactive in cross-coupling reactions than alkoxy-substituted analogs . Fluorinated derivatives are also valued for metabolic stability in drug design.
6-Bromo-3-Methylpicolinonitrile (CAS 1379335-87-1)
- Molecular Formula : C₇H₅BrN₂
- Substituents : Methyl (-CH₃) at position 3.
- This contrasts with the electron-rich butoxy group .
Functional Group Comparisons: Nitro vs. Nitrile
2-Bromo-5-nitro-6-picoline (CAS 22282-96-8)
- Molecular Formula : C₆H₅BrN₂O₂
- Substituents: Nitro (-NO₂) at position 4.
- Key Differences : The nitro group is a strong electron-withdrawing substituent, which polarizes the ring and facilitates reduction or substitution reactions. However, nitro groups are less versatile than nitriles in transition-metal-catalyzed transformations .
Research Findings and Trends
- Reactivity: Butoxy-substituted picolinonitriles exhibit enhanced solubility in organic solvents compared to methyl or fluoro analogs, making them preferable in solution-phase synthesis .
- Electronic Effects : Fluorine and nitro groups increase electrophilicity, whereas alkoxy groups stabilize intermediates via resonance donation. This dichotomy guides reagent selection in heterocyclic chemistry .
- Synthetic Utility: The nitrile group in 3-Bromo-6-butoxypicolinonitrile allows for further functionalization (e.g., hydrolysis to amides or reduction to amines), a feature less accessible in nitro derivatives .
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